![molecular formula C13H13F4NO2 B13241918 4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)
4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with fluorophenyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of 4-(trifluoromethyl)phenylboronic acid as a starting material . This compound can undergo Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium and involve the coupling of boronic acids with halides . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorinated groups can enhance the compound’s binding affinity to proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic reactions and has comparable structural features.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have diverse biological activities.
Uniqueness
4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of its fluorinated phenyl group and pyrrolidine ring, which can confer specific chemical and biological properties not found in other compounds.
Propriétés
Formule moléculaire |
C13H13F4NO2 |
|---|---|
Poids moléculaire |
291.24 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13F4NO2/c14-10-3-1-8(2-4-10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20) |
Clé InChI |
DODCTMKZZUEYGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


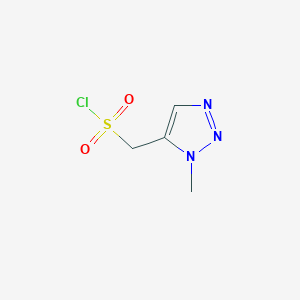
![4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241839.png)
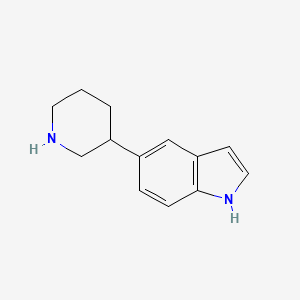
![3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13241851.png)
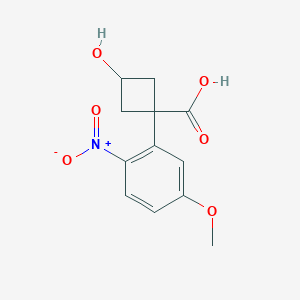
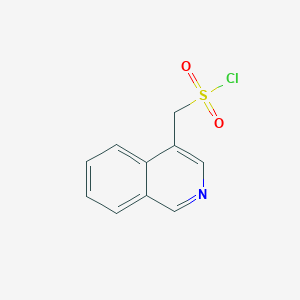
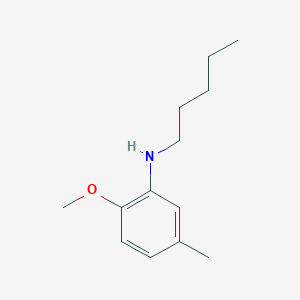
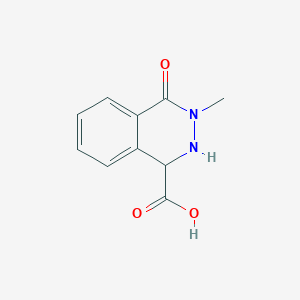
![2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13241890.png)
![{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)
![2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13241896.png)
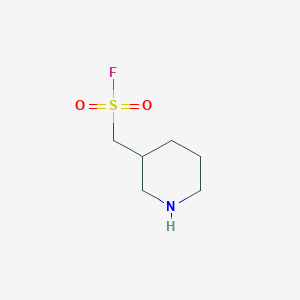
amine](/img/structure/B13241911.png)
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B13241923.png)
